PEG3-bis(phosphonic acid diethyl ester)

Übersicht

Beschreibung

PEG3-bis(phosphonic acid diethyl ester) is a hydrophilic polyethylene glycol (PEG) derivative. The hydrophilic properties of the PEG increase the water solubility of compounds in aqueous media . This compound is commonly used as a linker in various chemical and biological applications due to its ability to enhance solubility and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

PEG3-bis(phosphonic acid diethyl ester) can be synthesized through a series of chemical reactions involving the esterification of phosphonic acid with diethyl groups. The process typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of PEG3-bis(phosphonic acid diethyl ester) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, ensuring the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

PEG3-bis(phosphonic acid diethyl ester) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the ester groups, leading to the formation of different derivatives.

Substitution: The ester groups can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce different ester forms .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Linker in Synthesis : PEG3-bis(phosphonic acid diethyl ester) serves as a linker in the synthesis of complex molecules and polymers. Its ability to form stable complexes with metal ions enhances its utility in chemical reactions.

Biology

- Drug Delivery Systems : The compound enhances the solubility and stability of biological molecules, facilitating their delivery within biological systems. This property is particularly beneficial in the formulation of therapeutics that require high bioavailability.

- Surface Modification : It plays a crucial role in modifying surfaces for improved interaction with biological entities, enhancing the efficacy of drug delivery systems.

Medicine

- Targeted Therapies : PEG3-bis(phosphonic acid diethyl ester) is integral to the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade disease-causing proteins. This mechanism is particularly relevant in cancer therapy and treatment of neurodegenerative disorders.

- Diagnostic Agents : Its properties allow for the development of diagnostic agents that can improve imaging techniques, such as magnetic resonance imaging (MRI), through enhanced contrast when chelated with gadolinium ions .

Industry

- Production of Industrial Chemicals : The compound is utilized in various industrial applications due to its chemical versatility and ability to enhance product performance.

The biological activities associated with PEG3-bis(phosphonic acid diethyl ester) include:

| Biological Activity | Description |

|---|---|

| Role in PROTACs | Acts as a linker facilitating protein degradation via UPS |

| Cell Signaling | Modulates pathways affecting growth and apoptosis |

| Gene Regulation | Alters transcription factor stability and localization |

| Metabolic Pathways | Involved in drug metabolism and detoxification |

| Pharmacokinetics | Exhibits good water solubility enhancing bioavailability |

Cardioprotective Effects

Research has demonstrated that phosphonate derivatives similar to PEG3-bis(phosphonic acid diethyl ester) exhibit protective effects against heart failure by improving cardiac contractile function. These findings suggest potential applications in cardiovascular therapies.

Targeted Protein Degradation

Studies involving PROTACs that incorporate PEG3-bis(phosphonic acid diethyl ester) have shown effective targeting and degradation of specific proteins associated with diseases, emphasizing its therapeutic potential.

Wirkmechanismus

The mechanism of action of PEG3-bis(phosphonic acid diethyl ester) involves its ability to form stable complexes with metal ions or nanoparticles. This property is leveraged in various applications to enhance the solubility, stability, and bioavailability of compounds. The molecular targets and pathways involved include interactions with cellular membranes and proteins, facilitating the delivery of therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

PEG3-bis(phosphonic acid trimethylsilyl ester): Another PEG derivative with similar hydrophilic properties.

PEG3-bis(phosphonic acid ethyl ester): A closely related compound with slight variations in ester groups

Uniqueness

PEG3-bis(phosphonic acid diethyl ester) stands out due to its specific ester groups, which provide unique solubility and stability characteristics. These properties make it particularly suitable for applications requiring high water solubility and stability in aqueous media .

Biologische Aktivität

PEG3-bis(phosphonic acid diethyl ester) is a compound that has garnered significant attention in biochemical and pharmaceutical research due to its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound enhances the solubility and stability of biological molecules, making it a valuable tool in drug delivery systems and surface modification applications. This article delves into the biological activity of PEG3-bis(phosphonic acid diethyl ester), covering its mechanisms, effects on cellular processes, and its applications in therapeutic strategies.

Target of Action

PEG3-bis(phosphonic acid diethyl ester) primarily functions as a linker within PROTACs, which are designed to recruit the ubiquitin-proteasome system (UPS) to target specific proteins for degradation. This mechanism is crucial for therapeutic strategies aimed at eliminating disease-causing proteins, particularly in cancer and neurodegenerative disorders.

Mode of Action

The compound facilitates the selective degradation of target proteins by promoting their ubiquitination through interaction with E3 ubiquitin ligases. The hydrophilic nature of PEG3-bis(phosphonic acid diethyl ester) contributes to the overall water solubility of PROTACs, enhancing their bioavailability and effectiveness in biological systems.

Cellular Effects

PEG3-bis(phosphonic acid diethyl ester) influences various cellular processes, including:

- Cell Signaling Pathways : Modulates signaling cascades that can affect cell growth and apoptosis.

- Gene Expression : Alters transcriptional activity by modifying the stability and localization of transcription factors.

- Cellular Metabolism : Impacts metabolic pathways involved in drug metabolism and detoxification.

Molecular Mechanism

The compound forms stable complexes with metal ions and other biomolecules, which is essential for its role in biochemical reactions. Its ability to interact with various cellular components underscores its versatility as a research tool .

Pharmacokinetics

As a polyethylene glycol (PEG)-based compound, PEG3-bis(phosphonic acid diethyl ester) exhibits good water solubility, which is beneficial for its transport and distribution within biological systems. It is expected to have favorable pharmacokinetic properties, including enhanced absorption and distribution due to its hydrophilic characteristics.

Case Studies

- Cardioprotective Effects : In studies involving cardiac myocyte P2X4 receptors, phosphonate derivatives similar to PEG3-bis(phosphonic acid diethyl ester) demonstrated protective effects against heart failure by improving cardiac contractile function .

- Targeted Protein Degradation : Research has shown that PROTACs incorporating PEG3-bis(phosphonic acid diethyl ester) effectively target and degrade specific proteins associated with various diseases, highlighting its potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of PEG3-bis(phosphonic acid diethyl ester) vary significantly with dosage levels in animal models. Higher doses tend to enhance the efficacy of PROTACs in targeting specific proteins for degradation, while lower doses may result in suboptimal effects .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Role in PROTACs | Linker facilitating protein degradation via UPS |

| Cell Signaling | Modulates pathways affecting growth and apoptosis |

| Gene Regulation | Alters transcription factor stability and localization |

| Metabolic Pathways | Involved in drug metabolism and detoxification |

| Pharmacokinetics | Exhibits good water solubility enhancing bioavailability |

Eigenschaften

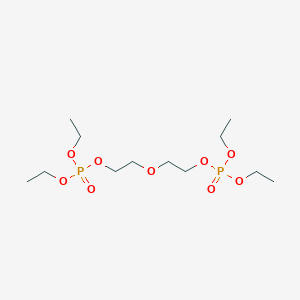

IUPAC Name |

2-(2-diethoxyphosphoryloxyethoxy)ethyl diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O9P2/c1-5-16-22(13,17-6-2)20-11-9-15-10-12-21-23(14,18-7-3)19-8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAGHBDQWWLWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OCCOCCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.